molecular formula C10H13F3IN B1302778 3-(Trifluoromethyl)phenyltrimethylammonium Iodide CAS No. 27389-57-7

3-(Trifluoromethyl)phenyltrimethylammonium Iodide

Cat. No.: B1302778
CAS No.: 27389-57-7
M. Wt: 331.12 g/mol
InChI Key: VKZIUXSJJSEBAK-UHFFFAOYSA-M
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Description

3-(Trifluoromethyl)phenyltrimethylammonium Iodide is a quaternary ammonium salt with the molecular formula C10H13F3IN. It is known for its high purity and stability, making it a valuable compound in various chemical and industrial applications .

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)phenyltrimethylammonium Iodide plays a significant role in biochemical reactions, particularly in the context of phase-transfer catalysis. It interacts with enzymes, proteins, and other biomolecules, forming complexes that facilitate the transfer of ions and molecules between different phases. For instance, it can form a complex with formamidinium iodide, which helps in transferring formamidinium ions from a polar solvent to a nonpolar solvent . This interaction is crucial in renovating the surface matrix of perovskite quantum dots, thereby enhancing their efficiency in solar cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the treatment of perovskite quantum dots, this compound helps suppress trap-assisted recombination, which is a significant issue in photovoltaic performance . This suppression leads to improved charge carrier transport within the quantum dot solids, thereby enhancing their overall efficiency .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms complexes with other compounds, such as formamidinium iodide, to fill vacancies at the defective surface matrix of quantum dots . This action effectively renovates the surface matrix, suppresses trap-assisted recombination, and improves the stacking orientation of quantum dots, facilitating better charge carrier transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, which need to be carefully monitored .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cellular function and enhanced biochemical reactions. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and utilization within the cell. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic reactions and influence the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are crucial for its effective function in biochemical and cellular processes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide typically involves the reaction of 3-(Trifluoromethyl)aniline with methyl iodide in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the compound’s purity and consistency. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)phenyltrimethylammonium Iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 3-(Trifluoromethyl)phenol .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)phenyltrimethylammonium Iodide is unique due to its high stability and effectiveness as a phase-transfer catalyst. Its trifluoromethyl group enhances its reactivity and makes it suitable for a wide range of applications .

Properties

IUPAC Name

trimethyl-[3-(trifluoromethyl)phenyl]azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N.HI/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13;/h4-7H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZIUXSJJSEBAK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=CC(=C1)C(F)(F)F.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375341
Record name 3-(Trifluoromethyl)phenyltrimethylammonium Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27389-57-7
Record name 3-(Trifluoromethyl)phenyltrimethylammonium Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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